Cas no 118420-01-2 ((2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid)

(2E)-3-(6-Methoxypyridin-3-yl)prop-2-enoic acid is a methoxypyridine derivative featuring an α,β-unsaturated carboxylic acid moiety. This compound is of interest in medicinal and synthetic chemistry due to its conjugated system, which enables participation in Michael additions and other electrophilic reactions. The methoxy and pyridine groups enhance its utility as a building block for heterocyclic synthesis, particularly in the development of pharmacologically active molecules. Its structural features also make it suitable for use as a ligand or intermediate in metal-catalyzed reactions. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended to prevent degradation. Analytical characterization typically includes HPLC, NMR, and mass spectrometry.
(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid structure
118420-01-2 structure
Product name:(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
CAS No:118420-01-2
MF:C9H9NO3
MW:179.172662496567
CID:3666193
PubChem ID:13728541

(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(6-methoxy-3-pyridinyl)-, (2E)-
    • (E)-3-(6-methoxypyridin-3-yl)acrylic acid
    • 3-(6-methoxypyridin-3-yl)prop-2-enoic acid
    • (2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
    • SCHEMBL1124609
    • EN300-1856428
    • (E)-3-(6-Methoxy-3-pyridyl)prop-2-enoic acid
    • 118420-01-2
    • (E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
    • VVAKGACNCPHDFX-HWKANZROSA-N
    • AKOS006293011
    • Inchi: InChI=1S/C9H9NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-3+
    • InChI Key: VVAKGACNCPHDFX-HWKANZROSA-N

Computed Properties

  • Exact Mass: 179.058243149g/mol
  • Monoisotopic Mass: 179.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.4Ų
  • XLogP3: 1.1

(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8318-10G
(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2 95%
10g
¥ 19,272.00 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8318-1G
(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2 95%
1g
¥ 3,854.00 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8318-500MG
(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2 95%
500MG
¥ 2,574.00 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8318-100MG
(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2 95%
100MG
¥ 963.00 2023-03-07
Enamine
EN300-1856428-2.5g
3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2
2.5g
$1089.0 2023-09-18
Enamine
EN300-1856428-0.5g
3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2
0.5g
$535.0 2023-09-18
Enamine
EN300-1856428-0.05g
3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2
0.05g
$468.0 2023-09-18
Enamine
EN300-1856428-1g
3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2
1g
$557.0 2023-09-18
Enamine
EN300-1856428-5g
3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2
5g
$1614.0 2023-09-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8318-1g
(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
118420-01-2 95%
1g
¥3855.0 2024-04-25

Additional information on (2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid

(2E)-3-(6-Methoxypyridin-3-yl)prop-2-enoic Acid: A Comprehensive Overview

The compound with CAS No. 118420-01-2, commonly referred to as (2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group at the 6-position and an α,β-unsaturated carboxylic acid moiety. The (E)-configuration of the double bond in the propenoic acid group plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the potential of (2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid as a promising candidate in drug discovery. Its ability to interact with various biological targets, such as enzymes and receptors, has been extensively investigated. For instance, researchers have reported that this compound exhibits potent inhibitory activity against certain kinases, making it a valuable lead for the development of anti-cancer agents. The methoxy group on the pyridine ring is believed to contribute significantly to its pharmacokinetic properties, enhancing its bioavailability and stability within biological systems.

In addition to its pharmacological applications, (2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid has also been explored for its role in agrochemicals. Its ability to modulate plant growth and development has led to investigations into its potential use as a herbicide or plant growth regulator. The α,β-unsaturated carboxylic acid moiety is particularly interesting due to its reactivity towards nucleophiles, which can be exploited in various chemical transformations.

The synthesis of (2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. Key steps include Friedel-Crafts alkylation or acylation to introduce the methoxy group, followed by coupling reactions to form the propenoic acid moiety. Researchers have optimized these steps to achieve high yields and excellent stereochemical control, ensuring the production of the desired (E)-isomer.

From a structural standpoint, the compound's pyridine ring provides aromatic stability and serves as a platform for further functionalization. The methoxy group at the 6-position not only enhances solubility but also acts as a directing group for subsequent reactions. The propenoic acid group, on the other hand, introduces acidity and reactivity, making it amenable to various chemical modifications.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on (2E)-3-(6-methoxypyridin-3-yl)prop-2-en oic acid. These studies have provided insights into its binding modes with target proteins, shedding light on its mechanism of action. Furthermore, machine learning algorithms have been employed to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical for drug development.

In conclusion, (2E)-3-(6-methoxypyridin -3 - yl ) prop - 2 - enoic acid is a versatile compound with immense potential across multiple disciplines. Its unique structure, coupled with its diverse reactivity and biological activity, positions it as a valuable tool in both academic research and industrial applications. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicine and agriculture.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:118420-01-2)(2E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
A1035436
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):194.0/323.0/483.0/1449.0/2415.0